1-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone
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Overview
Description
1-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is a complex organic compound that features a combination of indazole, piperazine, and tetrazole moieties. These structural components are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and tetrazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could lead to the formation of reduced analogs.
Scientific Research Applications
1-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone involves its interaction with specific molecular targets. The indazole moiety is known to bind to various receptors, while the piperazine and tetrazole groups can enhance its binding affinity and selectivity. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(tetrazol-1-yl)ethanone: Similar structure but lacks the piperazine group.
1-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]-2-(triazol-1-yl)ethanone: Similar but with a triazole instead of a tetrazole.
Uniqueness
1-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is unique due to its combination of indazole, piperazine, and tetrazole moieties, which confer a distinct set of biological activities and chemical properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c24-13(9-23-10-16-19-20-23)21-5-7-22(8-6-21)15(25)14-11-3-1-2-4-12(11)17-18-14/h1-4,10H,5-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBUKXWAPXUJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=NN=N2)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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